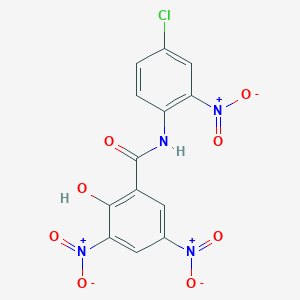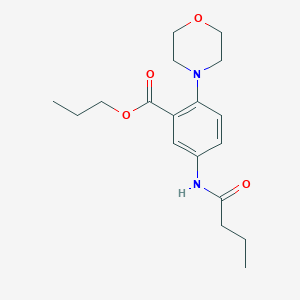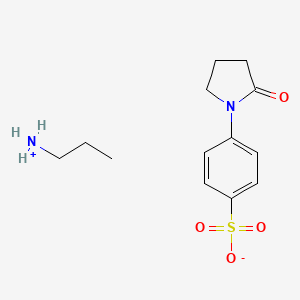
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, palladium on carbon), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the chloro substituent .
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the chloro substituent can influence the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)piperidin-4-amine
- N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide
Uniqueness
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of multiple nitro groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H7ClN4O8 |
|---|---|
Molecular Weight |
382.67 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7ClN4O8/c14-6-1-2-9(10(3-6)17(23)24)15-13(20)8-4-7(16(21)22)5-11(12(8)19)18(25)26/h1-5,19H,(H,15,20) |
InChI Key |
ZBXPQXQRXPXXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486613.png)
![5-bromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486621.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12486624.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B12486642.png)
![Heptyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12486656.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486666.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)
![2-[(4-Chlorophenyl)methyl]-3-[(2-iodophenyl)carbamoyl]propanoic acid](/img/structure/B12486674.png)

![(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12486684.png)
![N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide](/img/structure/B12486687.png)
![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)

